2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties This compound features a hexyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the hexyloxyphenyl intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 2-(4-hexyloxyphenyl)-1H-benzimidazole
- 4-(hexyloxy)phenyl diazenyl derivatives
Uniqueness
2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique combination of a hexyloxy group and a tetrahydroisoindole core. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogues .
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(4-hexoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-5-12-25-17-10-8-16(9-11-17)22-20(23)18-14-6-7-15(13-14)19(18)21(22)24/h6-11,14-15,18-19H,2-5,12-13H2,1H3 |
InChI Key |
COQRSCUUGISGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
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